3-methyl-1-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction with hydrazine derivatives.
Substitution Reactions: Various substituents, such as methyl and phenyl groups, are introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups .
Scientific Research Applications
3-methyl-1-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-methyl-1-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Influencing cellular pathways, such as signaling cascades, to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine:
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]: Another compound with a thieno[2,3-d]pyrimidine core, used in various research applications.
Uniqueness
Its combination of a thieno[2,3-d]pyrimidine core and pyrazole ring makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H15N5S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-methyl-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C17H15N5S/c1-10-8-15(18)22(21-10)16-13-9-14(12-6-4-3-5-7-12)23-17(13)20-11(2)19-16/h3-9H,18H2,1-2H3 |
InChI Key |
QEXHCZZJAIHUBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C3C=C(SC3=NC(=N2)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.